molecular formula C7H9N3O3 B13925605 4-Ethoxy-5-nitro-2-pyridinamine

4-Ethoxy-5-nitro-2-pyridinamine

Cat. No.: B13925605
M. Wt: 183.16 g/mol
InChI Key: XSDYJGKDADLBMK-UHFFFAOYSA-N
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Description

4-Ethoxy-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-nitro-2-pyridinamine typically involves the nitration of 4-ethoxy-2-pyridinamine. The nitration process introduces a nitro group (-NO2) into the pyridine ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-5-nitro-2-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine: Similar structure with an amino group at the 2-position and a nitro group at the 5-position.

    4-Ethoxy-2-nitropyridine: Similar structure with an ethoxy group at the 4-position and a nitro group at the 2-position.

    5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-amine: Contains similar functional groups but with additional substitutions.

Uniqueness

4-Ethoxy-5-nitro-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

4-ethoxy-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

XSDYJGKDADLBMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1[N+](=O)[O-])N

Origin of Product

United States

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